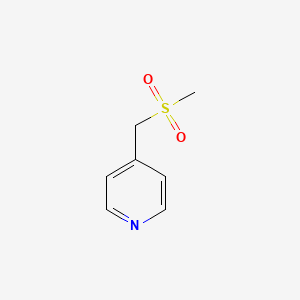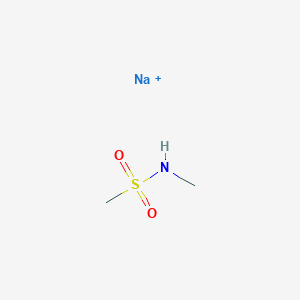
sodium;N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;N-methylmethanesulfonamide is an organic compound with the molecular formula C2H7NO2S. It is a clear, colorless to almost colorless liquid that is sensitive to air. This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;N-methylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium sulfinates and amines. An efficient method for this synthesis is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures and pressures to proceed efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides .
Applications De Recherche Scientifique
Sodium;N-methylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of pesticides and other industrial chemicals .
Mécanisme D'action
Sodium;N-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine. These compounds share similar structures and mechanisms of action but differ in their specific applications and properties. For example, sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with anti-malarial drugs .
Comparaison Avec Des Composés Similaires
- Sulfamethazine
- Sulfadiazine
- Sulfamethoxazole
- Sulfasalazine
Sodium;N-methylmethanesulfonamide stands out due to its unique properties and wide range of applications in various fields.
Propriétés
Formule moléculaire |
C2H7NNaO2S+ |
|---|---|
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
sodium;N-methylmethanesulfonamide |
InChI |
InChI=1S/C2H7NO2S.Na/c1-3-6(2,4)5;/h3H,1-2H3;/q;+1 |
Clé InChI |
IVHWPKJVSWIPNS-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


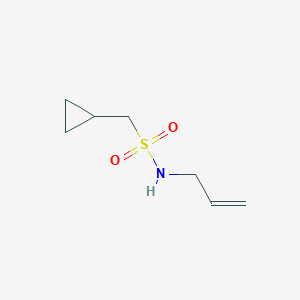
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
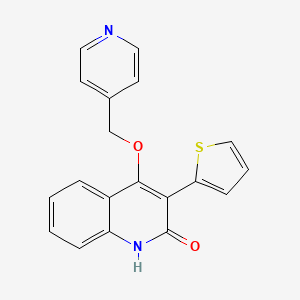
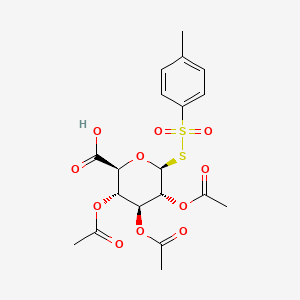
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
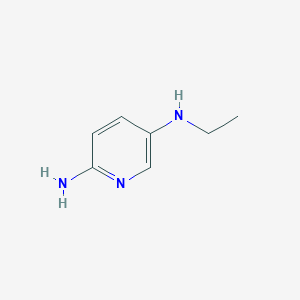
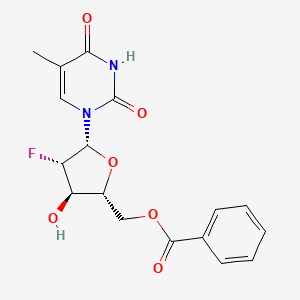

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)

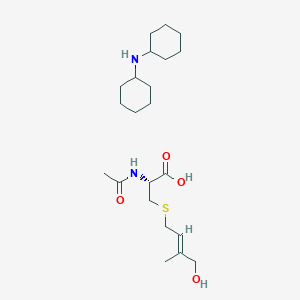
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
